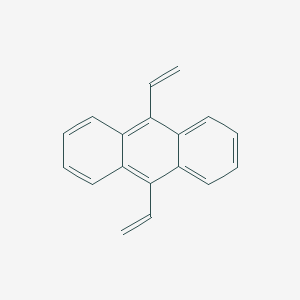

9,10-Divinylanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

9,10-bis(ethenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h3-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZORFZODBFHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621638 | |

| Record name | 9,10-Diethenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18512-61-3 | |

| Record name | 9,10-Diethenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 9,10-Divinylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Anthracene Core and Vinyl Functionalization

Anthracene, a polycyclic aromatic hydrocarbon, serves as a foundational scaffold in the development of advanced materials and therapeutic agents. Its rigid, planar structure and unique photophysical properties make it a chromophore of significant interest. The introduction of vinyl groups at the 9 and 10 positions of the anthracene core to form 9,10-divinylanthracene dramatically extends the π-conjugation, leading to tailored electronic and optical characteristics. This modification enhances fluorescence quantum yields and shifts the absorption and emission spectra, making it a valuable building block for organic light-emitting diodes (OLEDs), molecular sensors, and as a diene in Diels-Alder reactions for the synthesis of complex architectures. This guide provides a comprehensive overview of the synthesis and characterization of this compound, focusing on the underlying chemical principles and practical laboratory procedures.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a multi-step pathway that begins with a readily available starting material, anthracene. The overall strategy involves the introduction of reactive halomethyl groups, followed by conversion to a phosphonate ester, and finally, a double Horner-Wadsworth-Emmons olefination.

Part 1: Synthesis of 9,10-Bis(chloromethyl)anthracene

The initial step is the chloromethylation of anthracene. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Protocol 1: Synthesis using a Phase Transfer Catalyst [1]

-

Materials: Anthracene, 1,3,5-trioxane, hexadecyltrimethylammonium bromide (phase transfer catalyst), concentrated hydrochloric acid (37%), and glacial acetic acid.[1]

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine anthracene, 1,3,5-trioxane, and hexadecyltrimethylammonium bromide.

-

To this solid mixture, add concentrated hydrochloric acid followed by glacial acetic acid at room temperature.

-

Stir the mixture vigorously. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid product is collected by filtration.

-

The collected solid is washed thoroughly with water and then dried.

-

For further purification, recrystallization from toluene can be performed.[1]

-

-

Causality of Experimental Choices:

-

1,3,5-Trioxane: Serves as a stable and convenient source of formaldehyde, the electrophile in this reaction.

-

Concentrated HCl and Acetic Acid: The acidic medium is crucial for the in situ generation of the chloromethyl cation (ClCH₂⁺) from formaldehyde and HCl.

-

Phase Transfer Catalyst: Hexadecyltrimethylammonium bromide facilitates the transfer of reactants between the aqueous and organic phases, enhancing the reaction rate and yield.[2]

-

-

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as the reaction of formaldehyde and hydrogen chloride can produce small amounts of bis(chloromethyl) ether, a potent carcinogen.[1] Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE).[1] 9,10-Bis(chloromethyl)anthracene is a lachrymator and skin irritant.

Part 2: Synthesis of Tetraethyl [Anthracene-9,10-diylbis(methylene)]bisphosphonate

The synthesized 9,10-bis(chloromethyl)anthracene is then converted to the corresponding bisphosphonate ester via the Michaelis-Arbuzov reaction.[3][4]

Protocol 2: Michaelis-Arbuzov Reaction

-

Materials: 9,10-bis(chloromethyl)anthracene, triethyl phosphite, and a suitable high-boiling solvent (e.g., toluene or xylenes).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9,10-bis(chloromethyl)anthracene in the solvent.

-

Add a stoichiometric excess of triethyl phosphite to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or by observing the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent and excess triethyl phosphite are removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

-

Causality of Experimental Choices:

-

Triethyl phosphite: Acts as both the nucleophile (attacking the chloromethyl group) and the reactant that undergoes rearrangement to form the stable phosphonate ester.

-

Reflux Conditions: The Michaelis-Arbuzov reaction typically requires elevated temperatures to drive the reaction to completion.[3]

-

Part 3: Synthesis of this compound via the Horner-Wadsworth-Emmons Reaction

The final step is a double Horner-Wadsworth-Emmons (HWE) reaction, where the bisphosphonate ester is deprotonated to form a nucleophilic ylide, which then reacts with an aldehyde (in this case, formaldehyde) to form the vinyl groups.[5][6]

Protocol 3: Horner-Wadsworth-Emmons Olefination

-

Materials: Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate, a strong base (e.g., sodium hydride or potassium tert-butoxide), formaldehyde (or a formaldehyde equivalent like paraformaldehyde), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate in the same anhydrous solvent to the cooled suspension.

-

Allow the mixture to stir at low temperature for a period to ensure complete formation of the ylide.

-

Introduce formaldehyde gas or a depolymerized paraformaldehyde solution to the reaction mixture.

-

The reaction is typically stirred at room temperature until completion, as monitored by TLC.

-

The reaction is quenched by the careful addition of water or a saturated aqueous ammonium chloride solution.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel followed by recrystallization.

-

-

Causality of Experimental Choices:

-

Strong Base: Necessary to deprotonate the carbon alpha to the phosphonate group, forming the highly nucleophilic phosphonate carbanion (ylide).[5]

-

Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water.

-

Formaldehyde: The simplest aldehyde, which provides the methylene group for the formation of the vinyl functional group.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene core and the protons of the vinyl groups. The aromatic protons will likely appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm). The vinyl protons will exhibit a characteristic AMX or ABX spin system, with distinct signals for the vinylic proton attached to the anthracene ring and the two terminal vinylic protons. The coupling constants between these protons will be indicative of their cis/trans relationship.

-

¹³C NMR: The carbon NMR spectrum will show signals for the quaternary and methine carbons of the anthracene core, as well as the sp²-hybridized carbons of the vinyl groups. The chemical shifts of the vinylic carbons will be in the characteristic alkene region.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 9,10-Diphenylanthracene | 7.72-7.66 (m, 4H), 7.62-7.46 (m, 10H), 7.34-7.29 (m, 4H)[7] | 139.1, 137.1, 131.3, 129.8, 128.4, 127.4, 126.9, 125.0[7] |

| 9,10-Bis(chloromethyl)anthracene | 8.53-8.55 (m, 4H), 7.74-7.77 (m, 4H), 5.77 (s, 4H)[2] | Data not readily available |

| Expected for this compound | Aromatic protons (multiplets), Vinylic protons (multiplets with characteristic coupling) | Aromatic carbons, Vinylic carbons |

UV-Visible Absorption and Fluorescence Spectroscopy

The extended π-conjugation in this compound is expected to result in a bathochromic (red) shift of the absorption and emission maxima compared to unsubstituted anthracene.

-

UV-Vis Absorption: The absorption spectrum, typically recorded in a solvent like cyclohexane or dichloromethane, will show characteristic vibronic fine structure, which is a hallmark of rigid polycyclic aromatic hydrocarbons. The longest wavelength absorption band (π-π* transition) is of particular interest.

-

Fluorescence Emission: Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit strong fluorescence. The emission spectrum will be a near mirror image of the absorption spectrum and will also display vibronic features. The fluorescence quantum yield is anticipated to be high due to the increased rigidity and extended conjugation.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| 9,10-Diphenylanthracene | Cyclohexane | ~373[8] | 426[8] | ~1.0[9] |

| 9-Vinylanthracene derivatives | Various | ~390-420[10] | ~480-513[10] | Variable |

| Expected for this compound | Cyclohexane | Red-shifted compared to anthracene | Red-shifted compared to anthracene, mirror image of absorption | High |

Purification and Handling

Purification of the final product is critical to obtain accurate characterization data and for its use in subsequent applications.

-

Column Chromatography: This is a standard method for purifying the crude product. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/dichloromethane or hexane/ethyl acetate gradients) is typically effective.

-

Recrystallization: For obtaining highly pure crystalline material, recrystallization from a suitable solvent or solvent mixture is recommended. The choice of solvent will depend on the solubility of this compound.[11]

-

Handling and Storage: this compound, like many polycyclic aromatic hydrocarbons, should be handled with care, using appropriate PPE. It is advisable to store the compound in a cool, dark place under an inert atmosphere to prevent photo-oxidation or polymerization of the vinyl groups.

Conclusion and Future Outlook

The synthesis and characterization of this compound provide access to a versatile molecular building block with significant potential in materials science and medicinal chemistry. The Horner-Wadsworth-Emmons reaction offers a reliable and efficient route to this compound. Its unique photophysical properties, arising from the extended π-conjugation, make it a compelling candidate for the development of novel fluorescent probes, organic electronic materials, and as a reactive diene for the construction of complex molecular architectures. Further exploration of its reactivity and incorporation into larger macromolecular systems will undoubtedly lead to new scientific discoveries and technological advancements.

References

- Berlman, I. B. (1965). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press, N.Y. [Source: omlc.org]

- PhotochemCAD d

- BenchChem Technical Support Center. (2025). Synthesis of 9,10-bis(chloromethyl)anthracene. [Source: benchchem.com]

- Wu, D.-E., et al. (2015). Influence of halogen atoms on the structures and photophysical properties of 9,10-distyrylanthracene. CrystEngComm, 17, 9228–9239. [Source: pubs.rsc.org]

- Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Source: en.wikipedia.org]

- MDPI. (2021). Structure, Optical, and Thermal Properties of 9,10-Diphenylanthracene Crystals. [Source: mdpi.com]

- AAT Bioquest. (2025). Absorption [9,10-Diphenyl Anthracene].

- Wikipedia. (2023). Michaelis–Arbuzov reaction. [Source: en.wikipedia.org]

- The Royal Society of Chemistry. (2018). Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II)

- ChemicalBook. (2023). 9,10-Bis(chloromethyl)anthracene synthesis. [Source: chemicalbook.com]

- Organic Syntheses. (2009). Submitted by Rebekah M. Richardson and David F. Wiemer. [Source: orgsyn.org]

- ChemicalBook. (2023). 9,10-Diphenylanthracene(1499-10-1) 13C NMR spectrum. [Source: chemicalbook.com]

- BenchChem. (2025). Purification of High-Purity 9,10-Di(naphthalen-2-yl)anthracene (ADN). [Source: benchchem.com]

- The WITTIG REACTION With CHEMILUMINESCENCE! [Source: chemlab.truman.edu]

- ChemicalBook. (2023). 9,10-Diphenylanthracene synthesis. [Source: chemicalbook.com]

- Organic Chemistry Portal. (2021). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Source: organic-chemistry.org]

- MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Source: mdpi.com]

- Organic Syntheses. (1955). 9,10-dihydroanthracene. [Source: orgsyn.org]

- Organic Chemistry Portal. (2021). Arbuzov Reaction. [Source: organic-chemistry.org]

- MDPI. (2021). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. [Source: mdpi.com]

- ChemicalBook. (2023). 9,10-DIMETHYLANTHRACENE(781-43-1) 13C NMR spectrum. [Source: chemicalbook.com]

- Google Patents. (1980). US4211726A - Synthesis of substituted 9,10-anthracene-dicarboxaldehydes and 9,10-dihydro-9,10-anthracenedicarboxaldehydes.

- YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. [Source: youtube.com]

- PubChem. (2023). 9,10-Diphenylanthracene. [Source: pubchem.ncbi.nlm.nih.gov]

- ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction.

- Google Patents. (2020). Method for the synthesis of 9,10-bis(chloromethyl)anthracene.

- MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. [Source: mdpi.com]

- ChemRxiv. (2020). Photochemical Synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyano. [Source: chemrxiv.org]

- European Patent Office. (2020). METHOD FOR THE SYNTHESIS OF 9,10-BIS(CHLOROMETHYL)ANTHRACENE. [Source: epo.org]

- Google Patents. (2011). CN102108041B - Method for synthesizing 9,10-bis(chloromethyl)anthracene.

- YouTube. (2020).

- BenchChem. (2025). A Comparative Guide to 1H and 13C NMR Assignments for 9,10-Bis(bromomethyl)

- Beilstein Journals. (2019). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. [Source: beilstein-journals.org]

- ResearchGate. (2016). Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates.

- ResearchGate. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. AU2018241298B2 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]

- 8. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]

- 9. 9,10-Diphenylanthracene [omlc.org]

- 10. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Photophysical Properties of 9,10-Divinylanthracene

Foreword: Unveiling the Photonic Potential of 9,10-Divinylanthracene

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the photophysical landscape of this compound (DVA). While the anthracene core is a well-trodden path in photochemistry, the introduction of vinyl substituents at the 9 and 10 positions orchestrates a unique interplay of electronic and steric effects, modulating its interaction with light in fascinating ways. This document moves beyond a mere compilation of data, offering a narrative grounded in experimental causality and validated protocols. Our objective is to provide not just information, but a deeper understanding of the structure-property relationships that govern the behavior of this intriguing molecule, thereby empowering its application in advanced research and development.

Molecular Architecture and Synthetic Strategy

The defining feature of this compound is the presence of two vinyl (-CH=CH₂) groups attached to the central anthracene ring. This structural modification extends the π-conjugation of the aromatic system, a key determinant of its photophysical properties.

Synthesis of this compound via the Wittig Reaction

A robust and widely employed method for the synthesis of alkenes from aldehydes or ketones is the Wittig reaction.[1][2] This approach is particularly well-suited for the preparation of DVA, starting from the readily available 9,10-anthracenedicarboxaldehyde. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde to yield the desired divinyl product.

Experimental Protocol: Wittig Synthesis of this compound

-

Ylide Preparation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

-

-

Reaction with Aldehyde:

-

In a separate flask, dissolve 9,10-anthracenedicarboxaldehyde in anhydrous THF.

-

Slowly add the solution of the aldehyde to the freshly prepared ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., a hexane/ethyl acetate mixture) to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The phosphorus ylide is highly reactive and sensitive to moisture and oxygen. An inert atmosphere is crucial to prevent its degradation and ensure a high yield.

-

Anhydrous Solvents: Water will protonate the ylide, rendering it unreactive towards the aldehyde. The use of anhydrous solvents is therefore mandatory.

-

Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the ylide. n-Butyllithium is a common choice due to its high basicity and commercial availability.

-

Low Temperature: The initial stages of the reaction are performed at low temperatures to control the reactivity of the ylide and minimize side reactions.

Diagram: Synthesis of this compound

Caption: Synthetic pathway for this compound via the Wittig reaction.

Electronic Absorption and Emission Properties

The photophysical journey of a molecule begins with the absorption of a photon, promoting it to an excited electronic state. The subsequent de-excitation pathways, including fluorescence, dictate its utility in various applications. While specific experimental data for this compound is not abundantly available in the surveyed literature, we can infer its properties based on the well-characterized 9,10-diphenylanthracene (DPA) and related vinyl-substituted anthracenes.

UV-Visible Absorption Spectroscopy

The absorption spectrum of DVA is expected to be dominated by π-π* transitions within the extended conjugated system. The vinyl groups, by extending the conjugation of the anthracene core, are predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene.

For comparison, 9,10-diphenylanthracene (DPA) in cyclohexane exhibits absorption maxima around 350-400 nm.[3][4] A similar absorption profile is anticipated for DVA, with characteristic vibronic fine structure typical of rigid aromatic molecules.

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, THF). The concentration should be adjusted to yield an absorbance of approximately 1 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Data Acquisition: Record the absorption spectrum of the DVA solution over a suitable wavelength range (e.g., 250-500 nm).

Fluorescence Spectroscopy

Upon excitation, DVA is expected to exhibit strong fluorescence, a hallmark of the anthracene chromophore. The emission spectrum is generally a mirror image of the absorption spectrum. The extended conjugation due to the vinyl groups is likely to result in an emission maximum at a longer wavelength compared to anthracene.

For DPA in cyclohexane, the emission maximum is observed around 400-450 nm.[3][4] It is reasonable to expect the fluorescence of DVA to fall within a similar range, potentially with a slight red-shift.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of DVA in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Data Acquisition:

-

Set the excitation wavelength to one of the absorption maxima of DVA.

-

Scan the emission monochromator to record the fluorescence spectrum.

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator.

-

Table 1: Comparative Photophysical Properties of Anthracene Derivatives

| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| Anthracene | ~357, 375 | ~380, 401, 425 | ~0.27 |

| 9,10-Diphenylanthracene | ~373, 393 | ~408, 426 | ~0.90-1.0[3][5] |

| 9-Vinylanthracene Derivatives | 387-466[6] | 480-513[6] | Varies with substitution |

| This compound (Predicted) | ~380-420 | ~420-470 | High (expected) |

Note: The values for this compound are predictions based on the properties of structurally similar compounds. Specific experimental data is needed for confirmation.

Excited State Dynamics and Quantum Yield

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state.

Fluorescence Quantum Yield

Anthracene derivatives, particularly those substituted at the 9 and 10 positions with aromatic groups, are known for their high fluorescence quantum yields. DPA, for instance, is often used as a fluorescence standard with a quantum yield approaching unity in non-polar solvents.[3][5] The vinyl groups in DVA are expected to maintain this high fluorescence efficiency due to the rigid nature of the anthracene core, which disfavors non-radiative decay pathways.

Experimental Protocol: Relative Quantum Yield Measurement

The quantum yield of DVA can be determined relative to a well-characterized standard, such as DPA or quinine sulfate.

-

Standard and Sample Preparation: Prepare a series of solutions of both the standard and DVA with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Data Acquisition:

-

Measure the absorption and fluorescence spectra of all solutions.

-

Integrate the area under the emission curves for both the standard and the sample.

-

-

Calculation: The quantum yield is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Diagram: Jablonski Diagram for this compound

Caption: Simplified Jablonski diagram illustrating the primary photophysical processes.

Excited-State Lifetime

The fluorescence lifetime of DVA can be measured using time-resolved fluorescence spectroscopy techniques such as Time-Correlated Single Photon Counting (TCSPC). For DPA, lifetimes are typically in the nanosecond range.[7] A similar lifetime is expected for DVA.

Photochemical Reactivity: The Propensity for Photodimerization

A characteristic photochemical reaction of many anthracene derivatives is [4+4] photodimerization.[8] Upon irradiation with UV light, two anthracene molecules can undergo a cycloaddition reaction at the 9 and 10 positions to form a dimer. This process is often reversible, with the dimer dissociating back to the monomers upon heating or irradiation at a shorter wavelength.

The presence of bulky substituents at the 9 and 10 positions, such as in DPA, can sterically hinder this dimerization process.[8] The vinyl groups in DVA, being less bulky than phenyl groups, may allow for some degree of photodimerization, although this would need to be experimentally verified. The potential for photodimerization is an important consideration in applications where photostability is crucial.

Applications in Research and Drug Development

The favorable photophysical properties of DVA, including its anticipated strong absorption in the near-UV, high fluorescence quantum yield, and potential for chemical modification, make it a promising candidate for various applications:

-

Fluorescent Probes: The vinyl groups can serve as handles for further functionalization, allowing for the development of targeted fluorescent probes for bioimaging and sensing applications.

-

Polymer Science: DVA can be used as a fluorescent monomer in the synthesis of fluorescent polymers.[9][10] These materials have applications in organic light-emitting diodes (OLEDs), sensors, and as tracers.

-

Photodynamic Therapy (PDT): While the intersystem crossing efficiency of anthracene itself is modest, derivatization can enhance the formation of triplet states, which can then sensitize the production of singlet oxygen for PDT applications.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the intersection of organic synthesis and photophysics. While a comprehensive experimental characterization is still needed to fully elucidate its properties, the foundational knowledge of the anthracene chromophore, coupled with an understanding of the electronic contributions of vinyl substituents, provides a strong basis for predicting its behavior. The synthetic accessibility of DVA via the Wittig reaction opens the door for its broader investigation and incorporation into more complex molecular architectures. Future research should focus on obtaining precise quantitative data for its photophysical parameters and exploring its utility in the development of novel fluorescent materials and phototherapeutics.

References

-

Oregon Medical Laser Center. 9,10-Diphenylanthracene. OMLC. [Link].

-

Karlsson, J. A., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(42), 11111-11121. [Link].

-

Cundall, R. B., & Robinson, D. A. (1970). Fluorescence lifetimes and quantum yields of 9,10-diphenylanthracene, benzene, and [2H6] benzene in frozen gas matrices at 12 K. Journal of the Chemical Society D: Chemical Communications, (13), 879-880. [Link].

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290–327. [Link].

-

Karlsson, J. A., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(42), 11111-11121. [Link].

- Nishikubo, T., & Kameyama, A. (1993). Synthesis and photochemical reaction of polymers having 9,10-disubstituted anthracene moieties. Journal of Polymer Science Part A: Polymer Chemistry, 31(4), 939-947.

-

Wu, W., et al. (2019). Tetraphenylethene 9,10-Diphenylanthracene Derivatives - Synthesis and Photophysical Properties. ChemPlusChem, 84(6), 746-753. [Link].

-

Li, X., et al. (2019). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 9(11), 570. [Link].

-

Request PDF. Tetraphenylethene 9,10‐Diphenylanthracene Derivatives – Synthesis and Photophysical Properties. ResearchGate. [Link].

-

Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Materials Sciences and Applications, 6, 943-952. [Link].

-

Wang, C., et al. (2018). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 23(11), 2843. [Link].

-

Quina, F. H., & Carroll, F. A. (1976). Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents. The Journal of Physical Chemistry, 80(9), 903-908. [Link].

-

Griesbeck, A. G., & Oelgemöller, M. (2003). The photooxygenation of 9,10-diphenylanthracene, a reaction whose... ResearchGate. [Link].

-

University of California, Irvine. The WITTIG REACTION With CHEMILUMINESCENCE!. [Link].

-

Losev, E. A., et al. (2019). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. [Link].

-

Labflow. Lab 3 - The Wittig Reaction. Labflow. [Link].

-

Encyclopedia.pub. Fluorescent Polymers Conspectus. Encyclopedia.pub. [Link].

-

secrets of science. How much fluorescence does a polymer show during quality control?. secrets of science. [Link].

Sources

- 1. 9,10-Bis(phenylethynyl)anthracene [omlc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The first intermolecular 9,10–1′,4′ photodimerization of the anthracene ring - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

- 5. Anthracene, 9,10-dihydro- [webbook.nist.gov]

- 6. PhotochemCAD | 9,10-Diphenylanthracene [photochemcad.com]

- 7. 9,10-Diphenylanthracene [omlc.org]

- 8. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent Polymers Conspectus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How much fluorescence does a polymer show during quality control? – secrets of science [shimadzu-webapp.eu]

An In-depth Technical Guide to 9,10-Disubstituted Anthracenes: Spotlight on 9,10-Divinylanthracene and its Prevalent Analogue

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,10-divinylanthracene, a fluorescent aromatic hydrocarbon. Due to the prevalence of information on its close analogue, 9,10-diphenylanthracene, and the potential for nomenclature confusion, this guide will also address the properties and safety data of the latter to provide a thorough comparative analysis. Furthermore, in the absence of a dedicated Safety Data Sheet (SDS) for this compound, this guide will infer potential hazards based on the available data for 9-vinylanthracene.

Compound Identification and Physicochemical Properties

A notable challenge in sourcing data for this compound is the common conflation with 9,10-diphenylanthracene in commercial and academic literature. It is crucial to verify the specific compound of interest.

In contrast, 9,10-Diphenylanthracene is a well-documented, stable, crystalline solid.[1] It is widely used as a blue-light-emitting material in organic light-emitting diodes (OLEDs) and as a sensitizer in chemiluminescence.[1]

A summary of the key physicochemical properties of 9,10-diphenylanthracene is provided in Table 1.

| Property | Value | Source |

| CAS Number | 1499-10-1 | [1][2] |

| Molecular Formula | C₂₆H₁₈ | [3] |

| Molecular Weight | 330.42 g/mol | [3] |

| Appearance | Slightly yellow powder | [1] |

| Melting Point | 248-250 °C | [1] |

| Solubility | Low water solubility | [4] |

| Fluorescence | Excitation: ~373 nm, Emission: ~426 nm (in cyclohexane) | [5][6] |

Synthesis of this compound

A plausible and widely utilized method for the synthesis of vinylarenes is the Wittig reaction. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide to form an alkene.[7][8] For the synthesis of this compound, a two-fold Wittig reaction starting from 9,10-anthraquinone would be a logical approach.

The proposed synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound via a Wittig reaction.

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add a solution of a strong base, such as n-butyllithium in hexanes, dropwise to the suspension with vigorous stirring. The formation of the orange-red phosphorus ylide will be observed.

-

Wittig Reaction: In a separate flask, dissolve 9,10-anthraquinone in anhydrous THF.

-

Slowly add the solution of 9,10-anthraquinone to the prepared phosphorus ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Safety Data and Handling

As a dedicated Safety Data Sheet (SDS) for this compound is not available, a conservative approach to handling is imperative. The safety profile can be inferred from the known hazards of the structurally related compound, 9-vinylanthracene, and general principles for handling polycyclic aromatic hydrocarbons (PAHs).

Inferred Hazards of this compound (based on 9-Vinylanthracene)

The Safety Data Sheet for 9-vinylanthracene (CAS No. 2444-68-0) indicates that it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[9] However, it is recommended to handle all chemicals with care in a laboratory setting.

General Precautions:

-

Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate protective gloves and safety glasses with side shields.[9]

-

Inhalation: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[9]

-

Storage: Keep the container tightly closed in a dry and cool place.[9]

Safety Data for 9,10-Diphenylanthracene

For comparative purposes, the safety data for 9,10-diphenylanthracene is well-established. It is generally not considered a hazardous substance.[3][4]

First Aid Measures for 9,10-Diphenylanthracene:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]

-

Skin Contact: Wash off with soap and plenty of water.[4]

-

Eye Contact: Flush eyes with water as a precaution.[3]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

A summary of the GHS hazard statements for the related compound 9,10-Bis(phenylethynyl)anthracene is provided in Table 2 for additional context on potential hazards of disubstituted anthracenes.

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation | [10] |

| H319 | Causes serious eye irritation | [10] |

| H335 | May cause respiratory irritation | [10] |

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the recommended personal protective equipment workflow when handling 9,10-disubstituted anthracenes.

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Applications and Future Directions

Given its vinyl functionalities, this compound holds significant potential as a monomer for the synthesis of novel polymers with interesting photophysical properties. The anthracene core is known for its fluorescence, and incorporating this into a polymer backbone could lead to the development of new materials for applications in:

-

Organic Electronics: As emissive layers in OLEDs or as components in organic photovoltaic devices.

-

Sensors: The fluorescence of the poly(this compound) could be sensitive to the presence of certain analytes, making it a candidate for chemical sensors.

-

Drug Delivery: As a component of fluorescently tagged polymer nanoparticles for tracking and imaging in biological systems.

Further research is required to fully elucidate the properties and potential applications of this compound and its polymers.

References

- Berlman, I. B. (1965).

-

Wikipedia. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet for 9,10-Diphenylanthracene.

- Thermo Fisher Scientific. (2025).

- AAT Bioquest. (n.d.). Spectrum [9,10-Diphenyl Anthracene].

-

PubChem. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

- ChemScene. (n.d.). 1499-10-1 | 9,10-Diphenylanthracene.

- ChemicalBook. (2025).

- Tokyo Chemical Industry Co., Ltd. (n.d.). 9,10-Diphenylanthracene | 1499-10-1.

- ChemicalBook. (2025). 9,10-Diphenylanthracene.

- ChemicalBook. (n.d.). 9,10-Diphenylanthracene synthesis.

- MDPI. (2020). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 10(1), 3.

- Niu, C., et al. (2017).

- ChemicalBook. (2025). 9,10-Diphenylanthracene.

- Fisher Scientific. (n.d.). 9,10-Diphenylanthracene, 98%.

-

PubChem. (n.d.). 9,10-Bis-pentyloxy-2,7-bis[2-(4-dimethylamino-phenyl)-vinyl]anthracene. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). The WITTIG REACTION with CHEMILUMINESCENCE!.

- Organic Synthesis International. (2014). Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction.

- ResearchGate. (2016).

-

PubChem. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]

- Millersville University. (n.d.). Synthesis of trans-9-(2-Phenylethenyl)anthracene: A Wittig Reaction.

- Fisher Scientific. (2025). SAFETY DATA SHEET: Anthracene, 9,10-bis(phenylethynyl)-.

- Fisher Scientific. (2024).

- Sigma-Aldrich. (n.d.). Safety Information for 9,10-Bis(phenylethynyl)anthracene.

- Journal of Materials Chemistry C. (2018).

- MDPI. (2023). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization.

- Royal Society of Chemistry. (2016).

- Duke University. (n.d.). Lab 3: The Wittig Reaction.

- MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(6), 863.

- YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab.

- Chem 213W, Spring 2018. (n.d.). Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction.

- ResearchGate. (2020). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals.

Sources

- 1. 9,10-Diphenylanthracene - Wikipedia [en.wikipedia.org]

- 2. 9,10-Diphenylanthracene | C26H18 | CID 15159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westliberty.edu [westliberty.edu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]

- 6. 9,10-Diphenylanthracene [omlc.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. fishersci.com [fishersci.com]

- 10. 9,10-Bis(phenylethynyl)anthracene | C30H18 | CID 82338 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Crystalline Architecture of 9,10-Divinylanthracene Derivatives: A Technical Guide for Researchers

Introduction: The Strategic Importance of Crystal Engineering in Anthracene-Based Fluorophores

For researchers, scientists, and professionals in drug development, the precise control of molecular architecture in the solid state is a cornerstone of innovation. Among the vast landscape of functional organic molecules, 9,10-divinylanthracene and its derivatives represent a class of fluorophores with significant potential in materials science and medicinal chemistry. Their utility is intrinsically linked to their photophysical properties, which are, in turn, profoundly influenced by the supramolecular arrangement within the crystal lattice. This guide provides an in-depth technical exploration of the crystal structure of this compound derivatives, offering insights into the interplay between molecular design, solid-state packing, and functional outcomes. By understanding the principles that govern their crystalline assembly, researchers can strategically design next-generation materials with tailored optical and electronic properties.

Molecular Geometry: The Conformational Landscape of the this compound Core

The fundamental geometry of the this compound core dictates the foundational interactions in the crystalline state. The central anthracene unit, a planar polycyclic aromatic hydrocarbon, serves as a rigid scaffold. The vinyl substituents at the 9 and 10 positions introduce conformational flexibility, primarily through rotation around the carbon-carbon single bond connecting the vinyl group to the anthracene core.

The planarity of the anthracene core can be distorted by steric hindrance between the vinyl substituents and the peri-hydrogens of the anthracene ring. This can lead to a slight twisting of the anthracene backbone. Furthermore, the orientation of the vinyl groups relative to the anthracene plane is a critical determinant of the overall molecular shape and influences how the molecules pack in the solid state.

Crystal Packing Motifs: A Symphony of Intermolecular Interactions

Commonly observed packing motifs in substituted anthracenes include:

-

Herringbone Packing: In this arrangement, molecules are oriented in a "T-shaped" fashion relative to their neighbors. This motif maximizes C-H···π interactions and is prevalent in many polycyclic aromatic hydrocarbons.

-

π-π Stacking: This involves the face-to-face arrangement of the planar anthracene cores. The degree of overlap and the interplanar distance are crucial in determining the electronic coupling between adjacent molecules, which directly impacts properties like charge transport and excimer formation. Substituents on the vinyl groups can significantly influence the feasibility and geometry of π-π stacking.

-

Layered Structures: Molecules can arrange themselves in distinct layers, with the nature of the interactions within and between layers dictating the overall crystal architecture.

The introduction of substituents on the vinyl groups provides a powerful tool for crystal engineering. For instance, bulky substituents can sterically hinder close packing, while functional groups capable of hydrogen bonding can introduce strong, directional interactions that favor specific packing arrangements.

Experimental Workflows: From Synthesis to Single Crystal

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound Derivatives: A Generalized Protocol

A common and versatile method for the synthesis of this compound derivatives is the Wittig reaction, starting from 9,10-anthracenedicarboxaldehyde. The following is a generalized, step-by-step protocol that can be adapted for various derivatives.

Experimental Protocol: Wittig Synthesis of a this compound Derivative

-

Phosphonium Salt Formation:

-

To a solution of an appropriate benzyl bromide (2.2 equivalents) in dry toluene, add triphenylphosphine (2.2 equivalents).

-

Reflux the mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to room temperature and collect the resulting white precipitate by vacuum filtration.

-

Wash the precipitate with cold toluene and dry under vacuum to yield the corresponding phosphonium salt.

-

-

Ylide Generation and Wittig Reaction:

-

Suspend the phosphonium salt (2.1 equivalents) in dry tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Add a strong base, such as n-butyllithium (2.1 equivalents), dropwise to the suspension. The formation of the ylide is typically indicated by a color change (e.g., to deep red or orange).

-

Allow the mixture to stir at 0 °C for 1 hour.

-

Add a solution of 9,10-anthracenedicarboxaldehyde (1.0 equivalent) in dry THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.

-

Diagram of the Wittig Synthesis Workflow

Caption: A flowchart illustrating the key stages of the Wittig synthesis for this compound derivatives.

Single Crystal Growth: The Art of Patient Crystallization

Obtaining high-quality single crystals is often the most challenging step. Several methods can be employed, and the optimal conditions are highly dependent on the specific derivative.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: Dissolve a small amount of the purified compound in a good solvent (e.g., dichloromethane, chloroform, or toluene) at room temperature to create a nearly saturated solution.

-

Introduction of an Anti-Solvent: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane, methanol, or ethanol) dropwise until the solution becomes slightly turbid.

-

Clarification: Add a few drops of the good solvent to redissolve the precipitate and obtain a clear solution.

-

Slow Evaporation: Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent mixture over several days to weeks at room temperature in a vibration-free environment.

-

Crystal Harvesting: Carefully harvest the resulting single crystals using a spatula or tweezers.

Data Presentation: Comparative Crystallographic Data

To illustrate the influence of substituents on the crystal packing, the following table summarizes the crystallographic data for a representative 9,10-distyrylanthracene (DSA) derivative, which serves as a valuable analogue for this compound derivatives.

| Parameter | 9,10-Distyrylanthracene (CCDC: 688692)[1] |

| Chemical Formula | C₃₀H₂₂ |

| Formula Weight | 382.48 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.835(2) |

| b (Å) | 5.9680(12) |

| c (Å) | 16.335(3) |

| α (°) | 90 |

| β (°) | 107.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1008.9(3) |

| Z | 2 |

Logical Relationships in Crystal Structure Analysis

The journey from a synthesized molecule to a fully understood crystal structure involves a logical progression of techniques and analyses.

Diagram of the Crystal Structure Analysis Workflow

Caption: A diagram outlining the logical flow from molecular synthesis to the correlation of crystal structure with material properties.

Conclusion: A Forward Look

The crystal structure of this compound derivatives is a rich and complex field with significant implications for the development of advanced materials. While a comprehensive library of their crystal structures is still emerging, the principles of molecular geometry, intermolecular interactions, and crystal packing observed in analogous systems provide a robust framework for predictive design. By leveraging the synthetic and crystallographic protocols outlined in this guide, researchers are well-equipped to explore the vast chemical space of these promising fluorophores and unlock their full potential in a range of applications.

References

-

The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. UTC Scholar. Available from: [Link]

-

Sonina, A. A.; Cheshkina, D. S.; Kazantsev, M. S. Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals2023 , 13(6), 861. Available from: [Link]

-

9,10-Distyrylanthracene. PubChem. Available from: [Link]

-

McNeil, A. J.; et al. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Materials2019 , 12(17), 2726. Available from: [Link]

-

9,10-Diphenylanthracene. PubChem. Available from: [Link]

-

Salzillo, T.; et al. Template-Induced Crystallization of Novel Orthorhombic 9,10-Diphenylanthracene Polymorph. Crystal Growth & Design2016 , 16(12), 7119-7125. Available from: [Link]

-

Sonina, A. A.; Cheshkina, D. S.; Kazantsev, M. S. Additive-Assisted Crystallization of 9,10-Diphenylanthracene. ResearchGate2023 . Available from: [Link]

-

9,10-dihydroanthracene. Organic Syntheses. Available from: [Link]

-

Sonina, A. A.; Cheshkina, D. S.; Kazantsev, M. S. Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Sciact2023 , 13(6), 861. Available from: [Link]

- Process for producing 9,10-diphenylanthracene. Google Patents.

-

Papagni, A.; et al. Two New Polymorphs of the Organic Semiconductor 9,10-Diphenylanthracene: Raman and X-ray Analysis. The Journal of Physical Chemistry C2012 , 116(1), 1269-1275. Available from: [Link]

-

Crystal structure of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene. PubMed Central. Available from: [Link]

-

Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. Semantic Scholar. Available from: [Link]

-

Larsen, C. B.; et al. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C2015 , 3(40), 10468-10478. Available from: [Link]

-

Li, X.; et al. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals2019 , 9(10), 512. Available from: [Link]

-

Li, X.; et al. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. ResearchGate2019 . Available from: [Link]

-

Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction. Organic Synthesis International. Available from: [Link]

-

The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride. Edubirdie. Available from: [Link]

-

Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. ResearchGate. Available from: [Link]

-

9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. PubMed Central. Available from: [Link]

Sources

A Technical Guide to the Solubility of 9,10-Divinylanthracene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 9,10-Divinylanthracene, a key building block in materials science and organic electronics. Recognizing the limited availability of specific quantitative solubility data in public literature, this document furnishes researchers, scientists, and drug development professionals with a robust theoretical framework, qualitative solubility predictions, and detailed experimental protocols to determine its solubility in various organic solvents.

Introduction to this compound and its Solubility

This compound is a polycyclic aromatic hydrocarbon (PAH) featuring an anthracene core functionalized with vinyl groups at the 9 and 10 positions. This extended π-conjugated system imparts unique photophysical properties, making it a valuable component in the development of organic light-emitting diodes (OLEDs), scintillators, and as a monomer for novel polymers.

The solubility of this compound is a critical parameter that governs its application in solution-phase reactions, purification processes such as recrystallization, and the fabrication of thin films for electronic devices. A thorough understanding of its behavior in different organic solvents is paramount for optimizing experimental conditions and achieving desired material properties.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. As a polycyclic aromatic hydrocarbon, this compound is a nonpolar molecule. Its solubility is primarily influenced by van der Waals forces, specifically London dispersion forces, and potential π-π stacking interactions between the aromatic rings.

The dissolution process involves overcoming the lattice energy of the solid this compound crystals and creating a cavity in the solvent to accommodate the solute molecule. For effective dissolution, the energy released from the interaction between this compound and the solvent molecules should be comparable to the energy required to break the solute-solute and solvent-solvent interactions.

The following diagram illustrates the key intermolecular forces at play:

Caption: Intermolecular forces in the dissolution of this compound.

Qualitative Solubility Profile

While specific quantitative data for this compound is scarce, we can infer its likely solubility based on the behavior of analogous polycyclic aromatic hydrocarbons such as 9,10-diphenylanthracene and the general principles of PAH solubility.[1][2] It is expected to be insoluble in water and polar solvents like ethanol, while exhibiting higher solubility in nonpolar and aromatic organic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble | Similar nonpolar, aromatic nature allows for favorable π-π stacking and van der Waals interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Nonpolar to weakly polar character and ability to engage in dispersion forces.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately to Slightly Soluble | Moderate polarity may limit solubility compared to nonpolar solvents. |

| Ketones | Acetone | Slightly Soluble | Higher polarity of the carbonyl group makes it a less ideal solvent for nonpolar PAHs.[1] |

| Alcohols | Ethanol, Methanol | Sparingly Soluble to Insoluble | Strong hydrogen bonding between alcohol molecules disfavors interaction with the nonpolar solute. |

| Alkanes | Hexane, Heptane | Slightly to Moderately Soluble | Nonpolar nature is favorable, but the lack of aromaticity may result in weaker interactions than aromatic solvents.[1] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | High polarity is generally incompatible with the nonpolar solute. |

| Aqueous | Water | Insoluble | Highly polar nature and strong hydrogen bonding of water prevent dissolution of the hydrophobic PAH.[2][3] |

Note: "Soluble," "Slightly Soluble," and "Insoluble" are qualitative terms. Actual solubility can be influenced by factors such as temperature and the crystalline form of the solute.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, rigorous experimental methods are necessary. The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in an organic solvent.[4]

Isothermal Gravimetric Method

This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known quantity of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Glass syringes

-

Oven

Experimental Workflow:

Caption: Workflow for the Isothermal Gravimetric Method.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a clean, dry vial. Add a known mass of the chosen organic solvent to the vial.

-

Addition of Solute: Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed glass syringe fitted with a syringe filter. Pre-warming the syringe helps prevent precipitation of the solute during transfer.

-

Gravimetric Analysis: Dispense the filtered saturated solution into a second pre-weighed vial. Record the total mass of the vial and the saturated solution.

-

Solvent Removal: Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Final Weighing: Once all the solvent has been removed, cool the vial in a desiccator to room temperature and weigh it. The mass of the remaining solid corresponds to the amount of this compound that was dissolved in the transferred volume of the saturated solution.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) x 100

Where the mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solid.

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: The solubility of most solids in liquids increases with temperature.[5] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid.

-

Solvent Polarity: As discussed, nonpolar solvents are generally better for dissolving nonpolar solutes like this compound.

-

Crystalline Structure: The crystal packing of the solid can influence its solubility. Different polymorphs of a compound can exhibit different solubilities.[6]

-

Purity of Solute and Solvent: Impurities can either increase or decrease the measured solubility.

Conclusion

References

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.ws [chem.ws]

- 8. 9,10-Diphenylanthracene - Wikipedia [en.wikipedia.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. PhotochemCAD | 9,10-Diphenylanthracene [photochemcad.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. 9,10-Diphenylanthracene | 1499-10-1 [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 16. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]

- 17. pubs.acs.org [pubs.acs.org]

- 18. walchem.com [walchem.com]

- 19. researchgate.net [researchgate.net]

- 20. vumc.org [vumc.org]

- 21. coleparmer.com [coleparmer.com]

- 22. wisconsin.edu [wisconsin.edu]

- 23. emerson.com [emerson.com]

An In-Depth Technical Guide to the Spectroscopic Profile of 9,10-Divinylanthracene

Abstract

Introduction: The Significance of 9,10-Divinylanthracene

Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons (PAHs) renowned for their unique photophysical properties.[1] The introduction of substituents at the 9 and 10 positions of the anthracene core can significantly modulate its electronic and steric characteristics, leading to tailored materials for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[1][2] this compound, with its reactive vinyl groups, is a particularly interesting target for polymerization and further functionalization, making a thorough understanding of its spectroscopic signature crucial for its synthesis, identification, and application.

This guide will delve into the expected spectroscopic data for this compound, drawing on established knowledge of substituted anthracenes to provide a detailed interpretation of its anticipated NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be characterized by signals in both the aromatic and vinylic regions. The chemical shifts are influenced by the anisotropic effects of the anthracene core and the electronic nature of the vinyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Anthracene H-1, H-4, H-5, H-8 | 8.3 - 8.5 | m | |

| Anthracene H-2, H-3, H-6, H-7 | 7.5 - 7.7 | m | |

| Vinylic H (α-CH=) | 7.0 - 7.2 | dd | J_trans ≈ 17 Hz, J_cis ≈ 11 Hz |

| Vinylic H (β-CH₂) | 5.5 - 6.0 | d, d | J_trans ≈ 17 Hz, J_gem ≈ 1.5 Hz; J_cis ≈ 11 Hz, J_gem ≈ 1.5 Hz |

Note: Predicted values are based on the analysis of related compounds such as 9-vinylanthracene and general principles of NMR spectroscopy.

Interpretation:

-

The protons on the anthracene core (H-1 to H-8) are expected to appear as complex multiplets in the downfield region (7.5-8.5 ppm) due to the deshielding effect of the aromatic rings.

-

The vinylic protons will exhibit a characteristic AXM spin system. The α-proton, directly attached to the anthracene ring, will be a doublet of doublets due to coupling with the two terminal vinyl protons. The terminal (β) protons will also appear as doublets of doublets, with distinct coupling constants for cis and trans relationships to the α-proton, as well as a smaller geminal coupling to each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon skeleton of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Anthracene C-9, C-10 | 130 - 132 |

| Anthracene Quaternary (C-4a, C-8a, C-9a, C-10a) | 128 - 130 |

| Anthracene CH (C-1, C-4, C-5, C-8) | 125 - 127 |

| Anthracene CH (C-2, C-3, C-6, C-7) | 124 - 126 |

| Vinylic C (α-CH=) | 135 - 138 |

| Vinylic C (β-CH₂) | 115 - 118 |

Note: Predicted values are based on the analysis of related compounds and additivity rules.

Interpretation:

-

The carbons of the anthracene core will resonate in the aromatic region (124-132 ppm). The quaternary carbons, including those bearing the vinyl substituents (C-9 and C-10), will have distinct chemical shifts.

-

The vinylic carbons will be clearly distinguishable, with the α-carbon appearing further downfield due to its direct attachment to the aromatic system.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved to avoid line broadening.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans will be required compared to ¹H NMR.

-

Record the spectra at a constant, known temperature (e.g., 298 K).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic and vinylic moieties.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Vinylic C-H Stretch | 3080 - 3010 | Medium |

| C=C Stretch (Aromatic) | 1620 - 1580, 1500 - 1450 | Medium to Strong |

| C=C Stretch (Vinylic) | 1640 - 1620 | Medium |

| C-H Out-of-Plane Bend (Vinylic) | 990 - 910 | Strong |

| C-H Out-of-Plane Bend (Aromatic) | 900 - 675 | Strong |

Note: Predicted values are based on characteristic group frequencies and data from related aromatic and vinylic compounds.

Interpretation:

-

The presence of both aromatic and vinylic C-H stretches will be observed above 3000 cm⁻¹.

-

The C=C stretching vibrations of the anthracene core and the vinyl groups will appear in the 1640-1450 cm⁻¹ region.

-

Strong absorptions in the fingerprint region, particularly the out-of-plane C-H bending modes for the vinyl groups (around 990-910 cm⁻¹), will be a key diagnostic feature.

Experimental Protocol for FTIR Spectroscopy

Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation and Measurement:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For conjugated systems like this compound, the UV-Vis spectrum is typically characterized by strong absorptions.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Cyclohexane or Hexane | ~260, 360, 380, 400 | High |

Note: Predicted values are based on the UV-Vis spectra of anthracene and its derivatives. The exact positions and intensities of the absorption maxima are solvent-dependent.

Interpretation:

-

The UV-Vis spectrum of this compound is expected to show the characteristic fine structure of the anthracene chromophore, with multiple absorption bands.

-

The introduction of the vinyl groups, which extend the π-conjugation, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted anthracene. The absorption maxima for 9,10-diphenylanthracene, for example, are observed around 373 nm in cyclohexane.

Experimental Protocol for UV-Vis Spectroscopy

Protocol: Acquiring a UV-Vis Spectrum

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a known concentration (e.g., 10⁻³ M).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank.

-

Fill a matched quartz cuvette with the sample solution.

-

Record a baseline with the solvent in both the sample and reference beams.

-

Measure the absorbance of the sample solution over a suitable wavelength range (e.g., 200-500 nm).

-

Visualization of Key Structural and Spectroscopic Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

Figure 1: Overview of the structure and spectroscopic analysis workflow for this compound.

Conclusion

This technical guide has provided a detailed and predictive overview of the NMR, IR, and UV-Vis spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive picture of its expected spectral features has been constructed. The provided experimental protocols offer a standardized approach for the reliable acquisition of this data. A thorough understanding of the spectroscopic profile of this compound is essential for its unambiguous identification, purity assessment, and the rational design of novel materials based on this promising molecular scaffold.

References

-

Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2019). Molecules. [Link]

-

9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. (2017). Molecules. [Link]

-

9,10-Diphenylanthracene | C26H18 | CID 15159. PubChem. [Link]

-

Synthesis and Structural Studies of Two New Anthracene Derivatives. (2021). Molecules. [Link]

-

Recent advances in the syntheses of anthracene derivatives. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. (2019). Crystals. [Link]

-

Photophysical Properties of Anthracene Derivatives. (2021). International Journal of Molecular Sciences. [Link]

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of 9,10-Divinylanthracene

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowledge Gap

In the landscape of advanced organic materials, 9,10-divinylanthracene stands as a molecule of significant interest, largely owing to its reactive vinyl functionalities appended to a rigid, fluorescent anthracene core. These structural motifs suggest its potential as a versatile building block in polymer chemistry, materials science, and for the development of novel therapeutics through controlled derivatization. However, a comprehensive survey of the existing scientific literature reveals a conspicuous absence of detailed studies on the thermal stability and decomposition pathways of this compound.